1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol
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Overview
Description
1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features a carbazole moiety, which is a nitrogen-containing aromatic heterocycle
Preparation Methods
The synthesis of 1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol typically involves multiple steps. One common synthetic route starts with the preparation of 9H-carbazole, which is then functionalized to introduce the benzyl and ethylamino groups. The final step involves the formation of the propan-2-ol moiety. Reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the benzyl and ethylamino groups can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including changes in cell signaling pathways .
Comparison with Similar Compounds
1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol can be compared with other carbazole derivatives, such as:
9-benzyl-9H-carbazole: Similar in structure but lacks the propan-2-ol moiety.
1-(9H-carbazol-4-yloxy)-3-(benzyl(2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol: A more complex derivative with additional functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[benzyl(ethyl)amino]-3-carbazol-9-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-2-25(16-19-10-4-3-5-11-19)17-20(27)18-26-23-14-8-6-12-21(23)22-13-7-9-15-24(22)26/h3-15,20,27H,2,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINHOWAFUCQPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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